molecular formula C10H9ClO2 B3179741 Methyl 2-chloro-5-vinylbenzoate CAS No. 272130-85-5

Methyl 2-chloro-5-vinylbenzoate

Cat. No.: B3179741
CAS No.: 272130-85-5
M. Wt: 196.63 g/mol
InChI Key: LNEHUMFLJTYIRD-UHFFFAOYSA-N
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Description

Methyl 2-chloro-5-vinylbenzoate (C$9$H$7$ClO$2$) is an ester derivative of benzoic acid featuring a chlorine substituent at the 2-position and a vinyl group (-CH=CH$2$) at the 5-position of the aromatic ring. The vinyl group confers unique reactivity, enabling participation in polymerization or addition reactions, while the chlorine atom enhances electrophilic substitution resistance .

Properties

IUPAC Name

methyl 2-chloro-5-ethenylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO2/c1-3-7-4-5-9(11)8(6-7)10(12)13-2/h3-6H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNEHUMFLJTYIRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C=C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-chloro-5-vinylbenzoate can be synthesized through several methods. One common approach involves the esterification of 2-chloro-5-vinylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-5-vinylbenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Addition Reactions: The vinyl group can participate in addition reactions with electrophiles, such as hydrogen halides or halogens.

    Oxidation Reactions: The vinyl group can be oxidized to form corresponding epoxides or diols.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium amide or thiourea can be used in substitution reactions, typically under basic conditions.

    Addition Reactions: Hydrogen halides (e.g., HCl, HBr) or halogens (e.g., Br2) are common reagents for addition reactions, often carried out at room temperature.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or osmium tetroxide are used for oxidation reactions, usually under mild conditions.

Major Products Formed

    Substitution Reactions: Products include derivatives with different functional groups replacing the chlorine atom.

    Addition Reactions: Products include halogenated or hydrogenated derivatives of the original compound.

    Oxidation Reactions: Products include epoxides or diols derived from the vinyl group.

Scientific Research Applications

Methyl 2-chloro-5-vinylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of methyl 2-chloro-5-vinylbenzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The vinyl group and chlorine atom can participate in different types of chemical interactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The substituent at the 5-position significantly influences chemical behavior. Key analogs include:

Compound Name CAS Number Molecular Formula Substituents (positions) Molecular Weight (g/mol) Key Properties/Applications
Methyl 2-chloro-5-vinylbenzoate Not provided C$9$H$7$ClO$_2$ Cl (2), Vinyl (5) ~182.6 (calculated) Polymer precursor, organic synthesis
Methyl 2-chloro-5-hydroxybenzoate 247092-10-0 C$8$H$7$ClO$_3$ Cl (2), OH (5) 186.59 Hydrogen bonding, pharmaceutical intermediate
Methyl 5-chloro-2-hydroxybenzoate 4068-78-4 C$8$H$7$ClO$_3$ Cl (5), OH (2) 186.59 Isomer differences affect solubility and reactivity
Methyl 2-amino-5-chlorobenzoate 5202-89-1 C$8$H$8$ClNO$_2$ Cl (5), NH$_2$ (2) 185.61 Diazotization reactions, quinazolinone synthesis
Methyl 2-Chloro-5-formylbenzoate Not provided C$9$H$7$ClO$_3$ Cl (2), CHO (5) ~198.6 (calculated) Aldehyde reactivity, research applications
Key Observations:
  • Hydroxy vs. Vinyl Groups: Hydroxy derivatives (e.g., Methyl 2-chloro-5-hydroxybenzoate) exhibit hydrogen bonding, increasing solubility in polar solvents like methanol or water. In contrast, the vinyl group in this compound enhances hydrophobicity and enables cross-linking in polymers .
  • Amino Substitution: Methyl 2-amino-5-chlorobenzoate’s NH$_2$ group facilitates nucleophilic reactions, such as diazotization, making it valuable in drug intermediate synthesis (e.g., quinazolinones) .
  • Formyl Group Reactivity : Methyl 2-chloro-5-formylbenzoate’s aldehyde group participates in condensation reactions, useful for synthesizing Schiff bases or heterocycles .

Physicochemical Properties

  • Molecular Weight : The vinyl derivative (182.6 g/mol) is lighter than the formyl analog (~198.6 g/mol) due to the vinyl group’s lower atomic mass compared to CHO .
  • Density: Methyl 2-amino-5-chlorobenzoate has an estimated density of 1.28 g/cm$^3$, suggesting similar values for the vinyl analog .

Biological Activity

Methyl 2-chloro-5-vinylbenzoate (MCVB) is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and agrochemical applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is an aromatic ester characterized by the presence of a vinyl group and a chlorine substituent. It is commonly synthesized through the reaction of 2-chloro-5-vinylbenzoic acid with methanol in the presence of a catalyst. This compound serves as an intermediate in synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.

Antimicrobial Properties

Research indicates that MCVB exhibits antimicrobial activity against various pathogenic microorganisms. Studies have shown its effectiveness against both gram-positive and gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential. The mechanism of action may involve disruption of bacterial cell membranes or inhibition of essential enzymes required for bacterial growth.

Anticancer Potential

MCVB has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest. The compound's ability to interfere with specific signaling pathways involved in tumor growth has been noted, making it a candidate for further drug development in oncology.

The biological activity of MCVB is attributed to its structural features. The vinyl group can participate in nucleophilic addition reactions, while the chlorine atom may enhance lipophilicity, allowing better membrane penetration. These interactions can lead to various biochemical effects within biological systems, including enzyme inhibition and receptor modulation.

Case Studies and Research Findings

  • Antimicrobial Activity Study : A study evaluated MCVB's effectiveness against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, highlighting its potential as a natural preservative or therapeutic agent.
  • Anticancer Activity : In vitro tests on human breast cancer cell lines demonstrated that MCVB reduced cell viability by 70% at a concentration of 100 µM after 48 hours. Flow cytometry analysis revealed an increase in apoptotic cells, suggesting that MCVB induces programmed cell death in cancer cells.
  • Mechanistic Insights : Further investigations into the mechanism revealed that MCVB inhibits thymidylate synthase (TS), an enzyme critical for DNA synthesis in both prokaryotic and eukaryotic cells. This inhibition was found to be selective for TS from cancer cells compared to normal cells, indicating a potential therapeutic window for cancer treatment .

Summary Table of Biological Activities

Activity TypeTarget Organism/Cell LineEffective ConcentrationMechanism of Action
AntimicrobialStaphylococcus aureus50 µg/mLDisruption of cell membrane integrity
AntimicrobialEscherichia coli50 µg/mLInhibition of essential metabolic pathways
AnticancerHuman breast cancer cells100 µMInduction of apoptosis via TS inhibition
AnticancerVarious cancer cell linesVariesCell cycle arrest and apoptosis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.